N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex molecule featuring a hydroxy-tetrahydronaphthalene scaffold linked to a benzo[d]oxazol-2-one moiety via an acetamide bridge. The benzo[d]oxazol-2-one group is a critical pharmacophore, often associated with binding to the Translocator Protein (TSPO), a target for neuroimaging and therapeutic agents in neurological disorders . This compound is hypothesized to function as a bifunctional chelate for radiopharmaceutical applications, leveraging its ability to coordinate metals while maintaining target specificity .
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(12-22-16-7-3-4-8-17(16)26-19(22)24)21-13-20(25)10-9-14-5-1-2-6-15(14)11-20/h1-8,25H,9-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUKQKOLVJNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety and an oxobenzoxazole group. Its molecular formula is , with a molecular weight of approximately 285.30 g/mol. The presence of both hydroxy and oxo functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The hydroxy group is believed to play a crucial role in binding interactions, while the oxobenzoxazole moiety may contribute to its pharmacological effects through modulation of signaling pathways.
Biological Activity Overview
1. Antioxidant Activity:
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are essential in protecting cells from oxidative stress and may contribute to neuroprotective effects observed in various studies.
2. Neuroprotective Effects:
In vivo studies have shown that related tetrahydronaphthalene derivatives can reverse locomotor deficits in animal models of Parkinson's disease. For instance, certain derivatives have demonstrated potency in enhancing dopamine receptor activity, suggesting potential therapeutic applications in neurodegenerative disorders .
3. Antimicrobial Activity:
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains, indicating that modifications in the structure can enhance bioactivity against pathogens .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study evaluated the effects of tetrahydronaphthalene derivatives on reserpinized rats. The results indicated that these compounds could reverse locomotor deficits significantly, highlighting their potential as therapeutic agents for Parkinson's disease . The mechanism involved modulation of dopamine receptors (D2 and D3), which are critical in the pathophysiology of the disease.
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of similar compounds was assessed using the deoxyribose assay. The results showed that these compounds effectively chelated iron and reduced oxidative damage in neuronal cells, supporting their role as neuroprotectants .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | C12H15NO2 | Antioxidant |
| N-(1,2,3,4-tetrahydronaphthalen-2-yl)hydroxylamine | C10H13NO | Neuroprotective |
| N-(4-phenyloxane-4-carboxamide) | C15H17NO3 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, synthetic routes, and applications of the target compound and related analogs:
Key Insights from Comparative Analysis
- Bioactivity and Target Specificity: The benzo[d]oxazol-2-one core in the target compound and PBPA is critical for TSPO binding, distinguishing these from triazole- or thiazole-containing analogs (e.g., 6b, 6m) that may prioritize antimicrobial activity .
Synthetic Accessibility :
Physicochemical Properties :
Research Findings and Implications
Target Compound’s Unique Advantages
- Enhanced Solubility : The hydroxy-tetrahydronaphthalene moiety mitigates hydrophobicity issues seen in naphthalene-based analogs (e.g., 6b, 6m) .
- TSPO Binding Potential: Structural alignment with PBPA suggests utility in neurological imaging, contrasting with antimicrobial-focused analogs (6b, 6m).
Limitations of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
